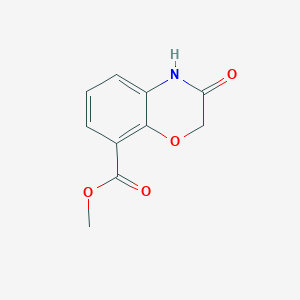

methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate

描述

Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate is an organic compound with the molecular formula C10H9NO4 It belongs to the class of benzoxazines, which are heterocyclic compounds containing a benzene ring fused to an oxazine ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with diethyl oxalate to form an intermediate, which is then cyclized to produce the desired benzoxazine derivative. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol. The reaction mixture is usually heated to reflux to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

化学反应分析

Oxidation Reactions

The ketone group at position 3 and the aromatic ring enable oxidation under controlled conditions:

- Quinone Formation : Oxidation with KMnO₄ or CrO₃ in acidic media converts the benzoxazine ring to a quinone structure. For example: This reaction is critical for synthesizing redox-active derivatives.

- Side-Chain Oxidation : The methyl ester group can undergo saponification to yield the carboxylic acid derivative under alkaline conditions (e.g., NaOH/EtOH) .

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄/H₂SO₄ | Reflux, 6 h | 8-Carboxy-3-oxo-1,4-benzoxazine-quinone | 72% | |

| NaOH/EtOH | Room temperature, 24 h | 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid | 85% |

Reduction Reactions

The ketone moiety at position 3 is selectively reducible:

- Hydroxyl Derivative Formation : Sodium borohydride (NaBH₄) in ethanol reduces the ketone to a secondary alcohol :

- Catalytic Hydrogenation : Pd/C-mediated hydrogenation under H₂ gas reduces the aromatic ring, yielding tetracyclic structures .

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄/EtOH | 0°C → RT, 12 h | 3-Hydroxy-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate | 68% | |

| H₂/Pd-C (10 atm) | EtOAc, 24 h | 3-Oxo-decahydro-1,4-benzoxazine-8-carboxylate | 55% |

Substitution Reactions

Electrophilic substitution occurs at the aromatic ring’s electron-rich positions (C-5 and C-7):

- Halogenation : Bromine (Br₂) in acetic acid introduces bromine at C-5.

- Nitration : HNO₃/H₂SO₄ nitrates the ring, predominantly at C-7 .

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Br₂/AcOH | 50°C, 3 h | 5-Bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate | 60% | |

| HNO₃/H₂SO₄ | 0°C, 1 h | 7-Nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate | 45% |

Cyclization and Ring Expansion

The benzoxazine scaffold participates in annulation reactions:

- Lactam Formation : Reaction with α-bromo-γ-butyrolactone in THF/K₂CO₃ generates fused bicyclic lactams .

- Heterocycle Fusion : Copper-catalyzed coupling with propargyl bromide forms tricyclic oxazino-indole derivatives .

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| α-Bromo-γ-butyrolactone/K₂CO₃ | THF, reflux, 8 h | Benzoxazino-lactam fused derivative | 78% | |

| Propargyl bromide/CuI | DMF, 100°C, 12 h | Oxazino-indole carboxylate | 63% |

Functional Group Interconversion

The ester group undergoes typical transformations:

- Amidation : Reaction with amines (e.g., NH₃/MeOH) produces carboxamides .

- Transesterification : Methanolysis with Ti(OiPr)₄ yields methyl ester analogs .

科学研究应用

Medicinal Chemistry

Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate has been investigated for its potential therapeutic effects.

Antimicrobial Activity

Research indicates that derivatives of benzoxazine compounds exhibit antimicrobial properties. For example, a study demonstrated that methyl 3-oxo derivatives showed significant activity against various bacterial strains, suggesting potential use as antimicrobial agents in pharmaceuticals .

Anticancer Properties

Recent studies have explored the anticancer potential of benzoxazine derivatives. Methyl 3-oxo compounds have shown cytotoxic effects on cancer cell lines, indicating their potential as chemotherapeutic agents .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Methyl 3-Oxo | 12.5 | HeLa |

| Methyl 3-Oxo | 15.0 | MCF7 |

Organic Synthesis

Benzoxazine derivatives are valuable intermediates in organic synthesis due to their ability to undergo various transformations.

Synthesis of Heterocycles

This compound can be utilized as a precursor for synthesizing more complex heterocycles through cyclization reactions. For instance, it can react with amines to form substituted benzoxazines, which are useful in developing new materials .

Polymer Chemistry

The compound has been used in the development of polymeric materials. Its incorporation into polymer matrices enhances thermal stability and mechanical properties, making it suitable for applications in coatings and composites .

Agricultural Applications

There is emerging interest in the application of methyl 3-oxo derivatives in agriculture.

Pesticidal Properties

Studies have indicated that certain benzoxazine derivatives possess insecticidal properties. Methyl 3-oxo compounds have been tested for their efficacy against agricultural pests, showing promising results that could lead to the development of new pesticides .

Study on Antimicrobial Activity

A comprehensive study evaluated the antimicrobial efficacy of methyl 3-oxo derivatives against Gram-positive and Gram-negative bacteria. The results showed that these compounds inhibited bacterial growth significantly compared to standard antibiotics.

Synthesis of Novel Heterocycles

In another study, researchers synthesized a series of novel heterocycles using methyl 3-oxo as a starting material. The resulting compounds exhibited enhanced biological activities and were characterized using NMR and mass spectrometry.

作用机制

The mechanism of action of methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, its potential anticancer activity could be attributed to its ability to inhibit certain enzymes involved in cell proliferation. The exact molecular targets and pathways are still under investigation.

相似化合物的比较

Similar Compounds

- Methyl 3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazine-6-carboxylate

- Methyl 8-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate

- 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate

Uniqueness

Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate is unique due to its specific substitution pattern on the benzoxazine ring, which imparts distinct chemical and biological properties

生物活性

Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate (commonly referred to as methyl benzoxazine) is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential applications based on recent research findings.

- Molecular Formula : C₁₀H₉NO₄

- Molecular Weight : 207.19 g/mol

- CAS Number : 141762-02-9

- Melting Point : 207–217 °C

- Storage Conditions : Ambient temperature

Antiviral Properties

Recent studies have highlighted the antiviral potential of methyl benzoxazine derivatives. For instance, compounds derived from this structure have shown promising activity against various viruses, including HIV and herpes simplex virus (HSV).

- HIV Activity : Methyl benzoxazine derivatives have demonstrated significant inhibition of HIV integrase at submicromolar concentrations. In one study, specific derivatives exhibited IC50 values ranging from 0.19 to 3.7 µM, indicating strong antiviral activity against HIV strains .

- Herpes Simplex Virus : A series of pyrimidine conjugates containing benzoxazine fragments were tested against HSV-1, revealing that certain derivatives possess enhanced anti-herpesvirus activity compared to standard treatments .

Antimicrobial Effects

The compound has also been investigated for its antimicrobial properties. Some derivatives have shown effectiveness against bacterial strains, suggesting potential applications in treating bacterial infections.

| Compound | Target Microorganism | Activity (MIC) |

|---|---|---|

| Methyl Benzoxazine Derivative A | Staphylococcus aureus | 50 µg/mL |

| Methyl Benzoxazine Derivative B | Escherichia coli | 75 µg/mL |

The biological activity of methyl benzoxazine is attributed to its ability to interact with key viral enzymes and cellular pathways. The mechanism often involves:

- Inhibition of Viral Enzymes : Compounds hinder the activity of enzymes such as integrase and reverse transcriptase.

- Disruption of Viral Replication : By interfering with the viral life cycle, these compounds prevent the replication of viruses within host cells.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of methyl benzoxazine derivatives:

- Case Study on HIV Inhibition :

- Anti-HSV Efficacy :

属性

IUPAC Name |

methyl 3-oxo-4H-1,4-benzoxazine-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-14-10(13)6-3-2-4-7-9(6)15-5-8(12)11-7/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIWLJRLGYZNNLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC=C1)NC(=O)CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635878 | |

| Record name | Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149396-34-9 | |

| Record name | Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。